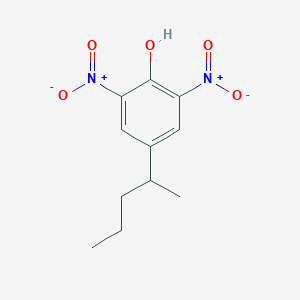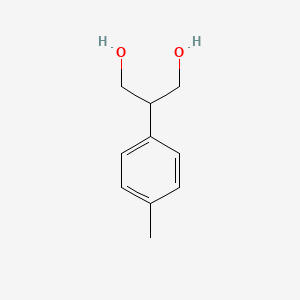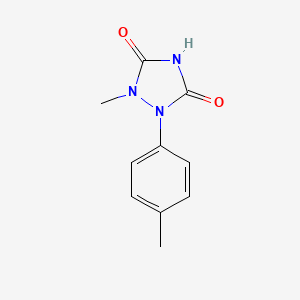
Bicarbamimide, 2-methyl-3-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicarbamimide, 2-methyl-3-p-tolyl-: is an organic compound with the molecular formula C10-H11-N3-O2 and a molecular weight of 205.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicarbamimide, 2-methyl-3-p-tolyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-p-tolylamine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of Bicarbamimide, 2-methyl-3-p-tolyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Bicarbamimide, 2-methyl-3-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bicarbamimide, 2-methyl-3-p-tolyl- is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of biochemical assays .
Medicine: It is being investigated for its anticancer and antimicrobial properties .
Industry: In the industrial sector, Bicarbamimide, 2-methyl-3-p-tolyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Bicarbamimide, 2-methyl-3-p-tolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
- 2-Methyl-3-p-tolyl-propionic acid
- Indole derivatives
- Phenylpropanoic acids
Uniqueness: Bicarbamimide, 2-methyl-3-p-tolyl- is unique due to its specific structural features and reactivity. Unlike other similar compounds, it exhibits distinct chemical properties that make it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other compounds .
Propiedades
Número CAS |
34873-91-1 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-5-8(6-4-7)13-10(15)11-9(14)12(13)2/h3-6H,1-2H3,(H,11,14,15) |
Clave InChI |
CWQCZRUTTFRHLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
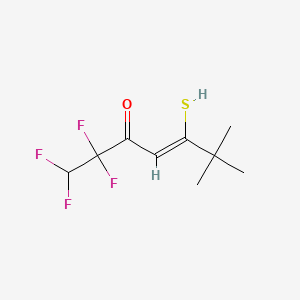
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
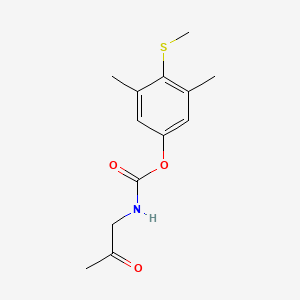
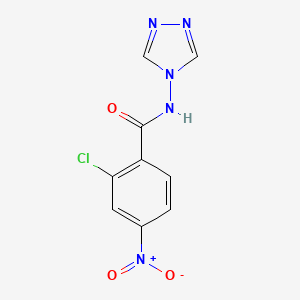
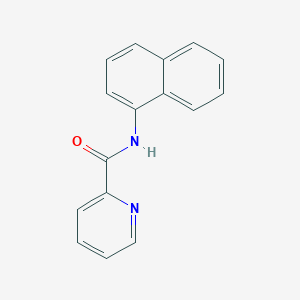
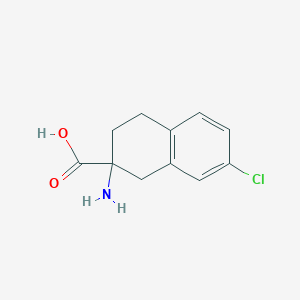
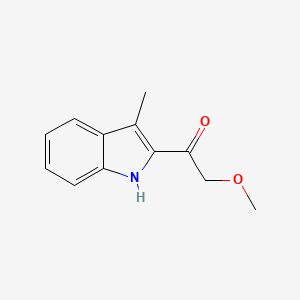
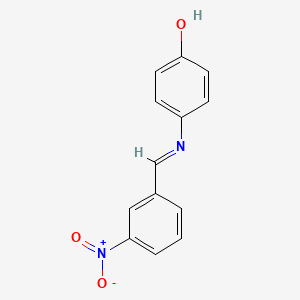
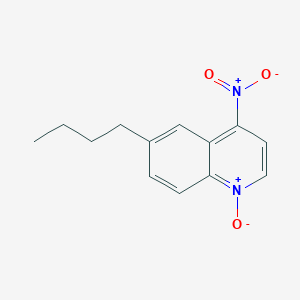
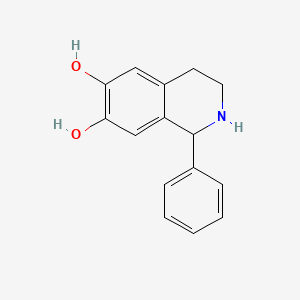
![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
